molecular formula C15H15Cl2NO3S B2428108 2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide CAS No. 700853-82-3

2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B2428108
CAS No.: 700853-82-3
M. Wt: 360.25
InChI Key: KGDAWECMBKHFBA-UHFFFAOYSA-N
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Description

2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide typically involves the following steps:

    Nitration and Reduction: The starting material, 2,5-dichloro-4-methoxybenzenesulfonyl chloride, is nitrated to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine.

    Amidation: The amine is then reacted with 1-phenylethylamine under controlled conditions to form the desired sulfonamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.

Major Products

    Substitution: Products include derivatives with different substituents replacing the chlorine atoms.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced forms.

Scientific Research Applications

2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

    Industry: Used in the manufacture of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide
  • 2,3-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide

Uniqueness

2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups on the benzene ring, along with the sulfonamide linkage, makes it a versatile compound for various applications.

Properties

IUPAC Name

2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3S/c1-10(11-6-4-3-5-7-11)18-22(19,20)15-9-12(16)14(21-2)8-13(15)17/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDAWECMBKHFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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